3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide
Description
3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide is a sulfamoyl-substituted thiophene carboxamide derivative. Its molecular structure comprises a thiophene core with a carboxamide group at the 2-position and a sulfamoyl moiety at the 3-position, modified by a methyl group and a 4-ethoxyphenyl substituent. The 4-methylcyclohexyl group attached to the carboxamide nitrogen enhances steric bulk and influences lipophilicity.
Properties
IUPAC Name |
3-[(4-ethoxyphenyl)-methylsulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O4S2/c1-4-27-18-11-9-17(10-12-18)23(3)29(25,26)19-13-14-28-20(19)21(24)22-16-7-5-15(2)6-8-16/h9-16H,4-8H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXWNWNPHUSNGBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3CCC(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. Common synthetic routes include:
Cyclization Reactions: Thiophene rings can be synthesized through cyclization reactions involving sulfur and carbonyl compounds.
Functional Group Introduction:
Industrial production methods often utilize microwave irradiation and other advanced techniques to enhance reaction efficiency and yield .
Chemical Reactions Analysis
3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used in the development of drugs due to its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Material Science: Thiophene derivatives are utilized in the fabrication of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Research: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its combination of 4-ethoxyphenyl , methyl sulfamoyl , and 4-methylcyclohexyl groups. Below is a comparative analysis with key analogs:
Key Observations :
- Lipophilicity : The 4-methylcyclohexyl group in the target compound likely increases lipophilicity compared to analogs with simpler aryl substituents (e.g., ethylphenyl in ). This property may enhance membrane permeability but reduce aqueous solubility.
- Bioactivity : Compounds with chlorinated aryl groups (e.g., ) often exhibit stronger antimicrobial or antifungal activity, while ethoxy/methoxy substitutions may favor receptor modulation (e.g., SMO/GLI pathway agonists in ).
Physicochemical Properties
- Solubility : The 4-methylcyclohexyl group may reduce solubility in polar solvents compared to analogs with hydrophilic substituents (e.g., 3,4-dimethoxyphenyl in ).
- Stability : Sulfamoyl groups are generally stable under acidic conditions, but the ethoxy group may confer susceptibility to hydrolysis under basic conditions .
Biological Activity
The compound 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(4-methylcyclohexyl)thiophene-2-carboxamide is a thiophene derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to detail the biological activity of this compound, supported by relevant studies, data tables, and case studies.
Chemical Structure and Properties
The compound belongs to the class of thiophene carboxamides, characterized by a thiophene ring fused with a carboxamide functional group. The presence of an ethoxyphenyl and a methylcyclohexyl group contributes to its unique pharmacological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives. Notably, compounds similar to This compound have shown significant activity against various cancer cell lines:
- Hep3B Cell Line : Compounds derived from thiophene carboxamide demonstrated IC50 values ranging from 5.46 µM to 12.58 µM against Hep3B cells, indicating potent cytotoxic effects . The mechanism involves disruption of tubulin dynamics, akin to the action of established anticancer agents like Combretastatin A-4 (CA-4).
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 2b | 5.46 | Tubulin interaction |
| 2e | 12.58 | Tubulin interaction |
Antimicrobial Activity
The biological evaluation of thiophene derivatives also revealed promising antibacterial properties. For instance, derivatives similar to the target compound were evaluated against Gram-positive and Gram-negative bacteria:
- Efficacy Against Bacteria : The compound exhibited significant antibacterial activity with high inhibition rates against Escherichia coli and Pseudomonas aeruginosa, outperforming standard antibiotics like ampicillin .
| Bacterial Strain | Inhibition Rate (%) |
|---|---|
| Escherichia coli | 83.3 |
| Pseudomonas aeruginosa | 82.6 |
Study on Antioxidant and Antimicrobial Properties
A comprehensive study evaluated various thiophene derivatives for their antioxidant and antimicrobial activities. The findings indicated that compounds with specific substituents, such as methoxy groups, significantly enhanced their antibacterial efficacy .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinities of these compounds with various protein targets. The binding scores indicated strong interactions between the compounds and active sites of enzymes involved in cancer progression and bacterial resistance mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
